BioA-IN-1 vs. ML406: Prioritizing Target Selectivity Over Maximal Potency in Mtb BioA Inhibition
BioA-IN-1 demonstrates superior target selectivity for Mtb BioA compared to the more potent inhibitor ML406. While ML406 shows an IC50 of 30 nM against Mtb BioA, it also potently inhibits the MLL CXXC domain-DNA interaction and RORγ transcriptional activity, introducing significant off-target effects . In contrast, BioA-IN-1's primary reported activity is specific to the Mtb BioA enzyme. For research aiming to isolate the effects of BioA inhibition without confounding polypharmacology, BioA-IN-1 offers a cleaner chemical tool profile.
| Evidence Dimension | Selectivity Profile (off-target activity) |
|---|---|
| Target Compound Data | Primary target: Mtb BioA. No off-target activities reported. |
| Comparator Or Baseline | ML406 (CAS 774589-47-8). Primary target: Mtb BioA. Known off-targets: MLL CXXC domain, RORγ. |
| Quantified Difference | Qualitative difference: BioA-IN-1 has a cleaner selectivity profile with no reported off-target activities, whereas ML406 is a multi-target probe. |
| Conditions | Biochemical assay data from vendor technical datasheets. |
Why This Matters
A more selective chemical probe reduces experimental variables, ensuring that observed antibacterial effects can be more confidently attributed to Mtb BioA inhibition rather than secondary pharmacology.
